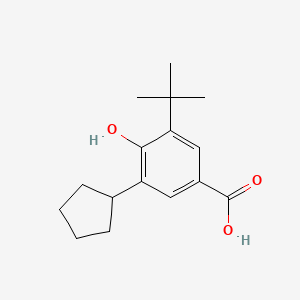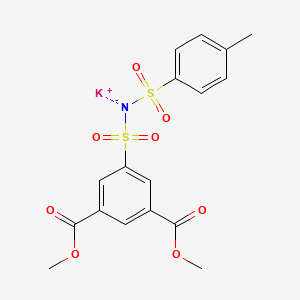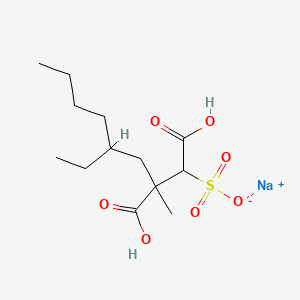
Sodium C-(2-ethylhexyl) C-methyl hydrogen 2-sulphonatosuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium C-(2-ethylhexyl) C-methyl hydrogen 2-sulphonatosuccinate is a chemical compound with the molecular formula C13H23NaO7S. It is known for its surfactant properties, making it useful in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium C-(2-ethylhexyl) C-methyl hydrogen 2-sulphonatosuccinate typically involves the sulfonation of butanedioic acid derivatives. The reaction conditions often include the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and high yield. The process involves the controlled addition of sulfonating agents and subsequent neutralization, followed by purification steps to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Sodium C-(2-ethylhexyl) C-methyl hydrogen 2-sulphonatosuccinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include sulfonic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Sodium C-(2-ethylhexyl) C-methyl hydrogen 2-sulphonatosuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: In biological research, it is employed in cell lysis buffers and protein extraction protocols.
Medicine: It is investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: It is used in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of Sodium C-(2-ethylhexyl) C-methyl hydrogen 2-sulphonatosuccinate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in its applications in detergents and emulsifiers .
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate (SDS): Another widely used surfactant with similar properties.
Sodium lauryl ether sulfate (SLES): Commonly used in personal care products.
Sodium stearate: Used in soap making and as an emulsifier.
Uniqueness
Sodium C-(2-ethylhexyl) C-methyl hydrogen 2-sulphonatosuccinate is unique due to its specific molecular structure, which provides distinct surfactant properties. Its branched alkyl chain and sulfonate group contribute to its effectiveness in reducing surface tension and enhancing solubility in various applications .
Properties
CAS No. |
93919-49-4 |
|---|---|
Molecular Formula |
C13H23NaO7S |
Molecular Weight |
346.37 g/mol |
IUPAC Name |
sodium;3-carboxy-5-ethyl-1-hydroxy-3-methyl-1-oxononane-2-sulfonate |
InChI |
InChI=1S/C13H24O7S.Na/c1-4-6-7-9(5-2)8-13(3,12(16)17)10(11(14)15)21(18,19)20;/h9-10H,4-8H2,1-3H3,(H,14,15)(H,16,17)(H,18,19,20);/q;+1/p-1 |
InChI Key |
QVOJYLSMZISCIH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC)CC(C)(C(C(=O)O)S(=O)(=O)[O-])C(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


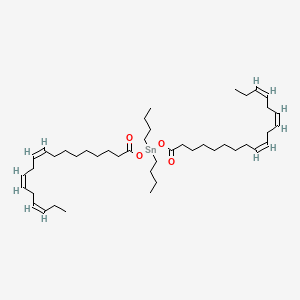

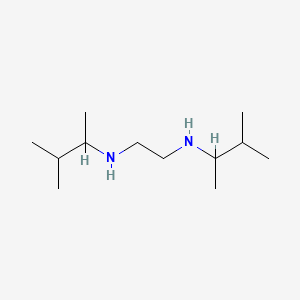
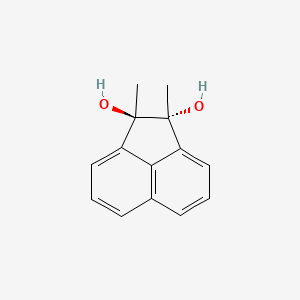
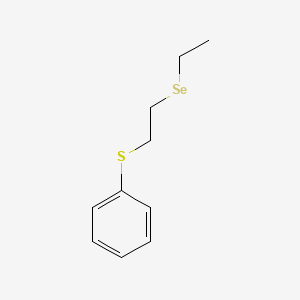

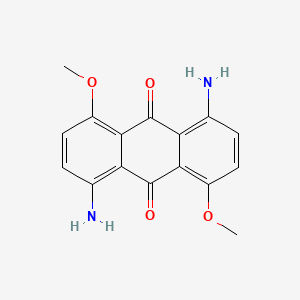
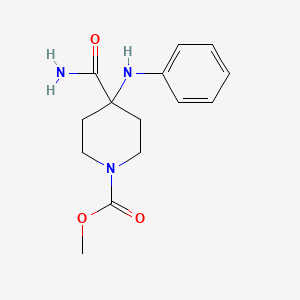

![2-[(Tributylstannyl)oxy]-N-[2-[(tributylstannyl)oxy]ethyl]ethylamine](/img/structure/B12679633.png)


